molecular formula C13H8N2O3 B177647 1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 138305-19-8

1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B177647
CAS No.: 138305-19-8
M. Wt: 240.21 g/mol
InChI Key: DYAATSZZCAOJLG-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a fused pyridine-oxazine-dione core with a phenyl substituent at the 1-position. Its molecular formula is C₁₃H₈N₂O₃ (derived from CAS 21038-63-1 for the unsubstituted parent compound and adjusted for the phenyl group). The structure combines aromatic and oxazine-dione moieties, which are associated with diverse biological activities, including antimicrobial and antioxidant properties observed in related compounds .

Properties

IUPAC Name

1-phenylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-10-7-4-8-14-11(10)15(13(17)18-12)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAATSZZCAOJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576543
Record name 1-Phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138305-19-8
Record name 1-Phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in a mixed solvent system of 1,4-dioxane and 1,2-dichloroethane at 90°C for 1.5 hours. Diphosgene acts as a cyclizing agent, facilitating the formation of the oxazine-dione core from the precursor CHEMPACIFIC 39976 (2-amino-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one). The mechanism likely involves initial activation of the amino group by diphosgene, followed by intramolecular nucleophilic attack to form the six-membered oxazine ring.

Key Advantages and Limitations

  • Yield : 99%.

  • Scalability : Suitable for multigram synthesis due to straightforward purification.

  • Safety Concerns : Diphosgene is highly toxic, necessitating strict safety protocols.

ParameterValue
Starting MaterialCHEMPACIFIC 39976
ReagentDiphosgene
Solvent1,4-Dioxane/1,2-Dichloroethane
Temperature90°C
Reaction Time1.5 hours
Yield99%

Alternative Synthetic Routes Explored in Related Systems

While the diphosgene-mediated method remains dominant, studies on analogous heterocycles suggest potential alternative pathways.

Comparative Analysis of Methodologies

The diphosgene-based method outperforms speculative alternatives in yield and simplicity. However, safety and substrate availability remain critical considerations:

MethodYieldSafety ProfileSubstrate Complexity
Diphosgene Cyclization99%HazardousModerate
Nucleophilic Ring-OpeningN/AModerateHigh
CycloadditionN/AModerateHigh

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazine ring, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has garnered attention for its potential pharmacological properties. Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Activity : Research suggests that derivatives of oxazine compounds can exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Some studies have indicated that oxazine derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in oncology.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Cyclization Reactions : It can act as a precursor for synthesizing more complex heterocyclic compounds.
  • Functionalization Reactions : The presence of reactive functional groups enables further modifications to create diverse chemical entities.

Materials Science

In materials science, this compound has potential applications in the development of:

  • Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Dyes and Pigments : Its chromophoric properties may be exploited in the formulation of dyes for textiles or coatings.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound to explore their biological activities. One derivative showed enhanced anticancer activity in vitro against specific cancer cell lines, demonstrating the importance of structural modifications in improving pharmacological properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases . These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Pyrido-Oxazine-Diones

  • 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 53890-44-1): Substitution: Methyl group at the 1-position instead of phenyl. Properties: Lower molecular weight (248.28 g/mol vs. Applications: Intermediate in synthesizing pyrido-diazepine-diones via condensation with α-amino acids .
  • 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 97484-73-6):

    • Substitution: Benzyl group at the 1-position.
    • Properties: Increased lipophilicity due to the benzyl moiety, which may improve membrane permeability in biological systems .

Thieno-Oxazine-Diones

  • 1,5,6,8-Tetrahydro-2H,4H-pyrano[4',3':4,5]thieno[2,3-d][1,3]oxazine-2,4-dione (Compound 7f): Core Structure: Thiophene replaces pyridine, fused with a pyran ring. Synthesis: Achieved via refluxing thieno-pyran-carboxylic acid with trisphosgene (75% yield) . Reactivity: Demonstrates regioselective ring-opening with α-amino acids to form thieno-diazepine-diones .

Benzoxazine-Diones

  • 1H-Benzoxazine-2,4-dione :
    • Core Structure: Benzene replaces pyridine.
    • Synthesis: One-step reaction from heterocyclic anhydrides and trimethylsilyl acetylene (TMSA) with yields up to 98% .
    • Bioactivity: Exhibits antioxidant activity (DPPH radical scavenging up to 35.4%) and moderate antimicrobial effects .

Substituent Effects on Properties

Compound Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Phenyl ~264.22 Likely enhanced aromatic interactions
1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Methyl 248.28 Higher reactivity in condensation reactions
1H-Benzoxazine-2,4-dione None (benzene core) 164.12 Antioxidant (DPPH 35.4%)
1,5,6-Trimethyl-thieno[2,3-d][1,3]oxazine-2,4-dione Trimethyl 253.30 Cytotoxicity (data not quantified)

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl and benzyl groups enhance lipophilicity and may improve binding to hydrophobic targets, whereas methyl groups favor synthetic versatility .
  • Core Heterocycle : Pyridine-based systems (e.g., pyrido-oxazine-diones) exhibit distinct electronic properties compared to thiophene or benzene analogs, influencing reactivity in ring-opening or condensation reactions .

Biological Activity

1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS No. 138305-19-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₈N₂O₃
  • Molecular Weight : 240.21 g/mol
  • Structural Characteristics : The compound features a pyrido[2,3-d][1,3]oxazine core structure which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various cellular targets. Research indicates that it may inhibit specific enzymes and pathways involved in cell proliferation and survival.

Target Enzymes and Pathways

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly breast cancer-derived cells such as MCF-7 and HCC1954. This suggests a potential role as an anticancer agent.
  • Biochemical Interactions : The compound interacts with enzymes like human leucocyte elastase and C1r serine protease, which may contribute to its therapeutic effects against inflammatory diseases.

Biological Activity

The compound exhibits several notable biological activities:

Anticancer Activity

Research has demonstrated that this compound can significantly inhibit the growth of cancer cells. In vitro studies indicate:

  • Cell Lines Tested : MCF-7 (breast cancer) and HCC1954.
  • Results : A marked reduction in cell viability was observed at certain concentrations, indicating dose-dependent effects on cell proliferation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate immune responses by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of MCF-7 cell proliferation with IC50 values in the low micromolar range.
Study 2Anti-inflammatory PropertiesShowed reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases.
Study 3Biochemical PathwaysInvestigated interaction with serine proteases; results indicated competitive inhibition patterns.

Q & A

Q. How do theoretical frameworks guide experimental design in resolving ambiguous reaction pathways?

  • Methodology: Anchor studies to frontier molecular orbital theory (e.g., HOMO-LUMO gaps predicting electrophilic attack sites) or Marcus theory for electron-transfer kinetics. Design trapping experiments (e.g., radical scavengers) to validate intermediates proposed by theory. Reconcile outliers by revisiting steric/electronic effects in the framework .

Methodological Notes

  • Data Contradiction Analysis : Always triangulate results across multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) and revisit theoretical assumptions when discrepancies arise .
  • Ethical Compliance : Ensure informed consent protocols when collaborating on linked datasets (e.g., combining proprietary synthesis data with public computational repositories) .

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